

The Pharmacology of MK-7145: A Technical Guide

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Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a novel, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. Developed by Merck, it represents a new class of diuretics with the potential for treating hypertension and heart failure. This technical guide provides a comprehensive overview of the pharmacology of **MK-7145**, summarizing key preclinical and available clinical data. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the mechanism, efficacy, and safety profile of this compound.

Core Mechanism of Action: ROMK Inhibition

MK-7145 exerts its diuretic and antihypertensive effects by selectively inhibiting the ROMK (Kir1.1, KCNJ1) channel, a key component in renal salt and potassium handling. ROMK channels are predominantly expressed on the apical membrane of epithelial cells in two critical segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).^{[1][2]}

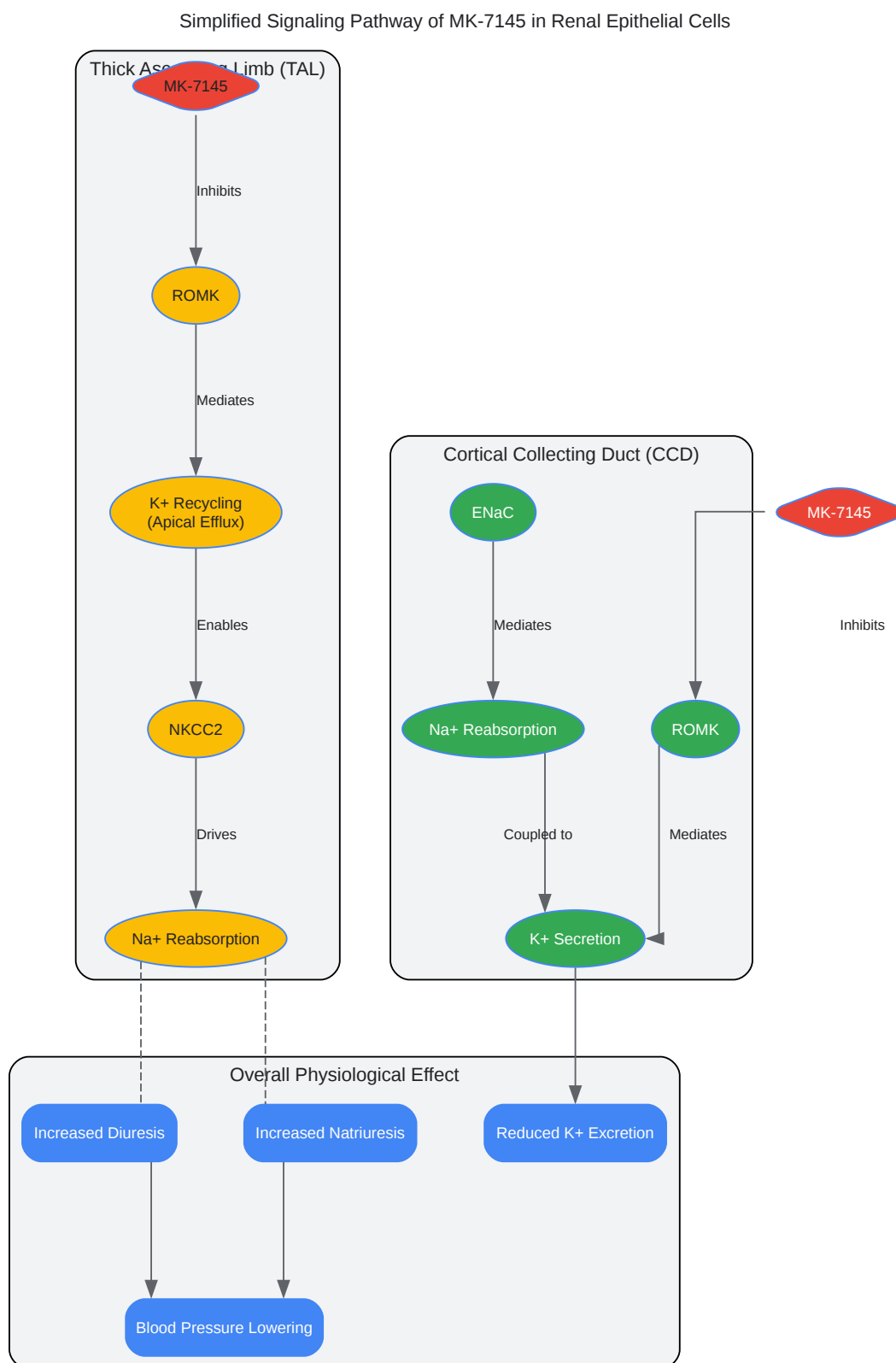
- In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the luminal membrane. This potassium efflux is crucial for the function of the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2), which is responsible for a significant portion of filtered sodium reabsorption. By inhibiting ROMK, **MK-7145** disrupts this potassium recycling, thereby

indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).

- In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the tubular fluid, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK in the CCD is expected to reduce urinary potassium loss, a common side effect of loop and thiazide diuretics.[\[1\]](#)[\[2\]](#)

This dual mechanism of action suggests that ROMK inhibitors like **MK-7145** could offer a superior efficacy and safety profile compared to existing diuretics, potentially providing significant blood pressure reduction with a reduced risk of hypokalemia.

Signaling Pathway of MK-7145 in the Nephron



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Caption: Mechanism of **MK-7145** in the kidney.

Quantitative Pharmacology

In Vitro Potency and Selectivity

MK-7145 is a potent inhibitor of the ROMK channel with an IC₅₀ of 0.045 μ M.[\[3\]](#) In a broad counter-screen panel of over 150 receptors, enzymes, and ion channels, **MK-7145** demonstrated a favorable selectivity profile.[\[3\]](#)

Target	IC ₅₀ (μ M)
ROMK	0.045
Human Serotonin Transporter (SERT)	0.12 (binding), 2.40 (functional)
Somatostatin Receptor Subtype 1 (sst1)	2.63
Acetylcholinesterase (AChE)	9.94
Data sourced from MedchemExpress. [3]	

Preclinical Pharmacokinetics

Pharmacokinetic properties of **MK-7145** (referred to as compound 12 in the source) have been evaluated in several preclinical species.

Species	Dose (mg/kg, PO)	AUC (μ M*h)	T _{1/2} (h)
Rat	10	1.8	0.9
Dog	5	0.5	1.1
Rhesus Monkey	5	2.1	2.5
Data adapted from Tang et al., 2016.			

The projected human half-life of **MK-7145** is estimated to be approximately 5 hours, based on a combination of in vitro to in vivo correlation and allometric scaling from preclinical species.

Preclinical Efficacy

Blood Pressure Lowering in Spontaneously Hypertensive Rats (SHRs)

Oral administration of **MK-7145** demonstrated a dose-dependent reduction in systolic blood pressure (SBP) in spontaneously hypertensive rats.

Treatment	Dose (mg/kg/day, PO)	Baseline SBP (mmHg)	Δ SBP at Day 4 (mmHg)
Vehicle	-	194 \pm 6.1	-2.5 \pm 2.2
MK-7145	1	191 \pm 5.3	-9.4 \pm 1.8
MK-7145	3	194 \pm 4.5	-12.4 \pm 0.7
MK-7145	10	193 \pm 5.3	-19.9 \pm 2.9
Hydrochlorothiazide (HCTZ)	25	194 \pm 4.5	-15.0 \pm 2.1

Data adapted from
Tang et al., 2016.

At a dose of 3 mg/kg/day, the SBP lowering was comparable to that of 25 mg/kg/day of hydrochlorothiazide. At 10 mg/kg/day, **MK-7145** showed superior SBP reduction compared to HCTZ. Furthermore, the antihypertensive effect of **MK-7145** was found to be additive or synergistic when combined with hydrochlorothiazide or candesartan, respectively.[\[4\]](#)[\[5\]](#)

Diuresis and Natriuresis in Normotensive Dogs

In normotensive dogs, both acute and chronic oral administration of **MK-7145** resulted in dose-dependent diuresis and natriuresis. Notably, these effects were not accompanied by significant urinary potassium loss or changes in plasma electrolyte levels. After six days of dosing, elevations in bicarbonate and aldosterone were observed.[\[4\]](#)[\[6\]](#)

Clinical Development

MK-7145 has been evaluated in Phase 1 clinical trials.

Phase 1b Study in Hypertension (NCT01370655)

A Phase 1b, randomized, double-blind study was conducted to evaluate the antihypertensive efficacy and tolerability of **MK-7145** in male participants with mild-to-moderate hypertension.[7] [8] The study compared multiple doses of **MK-7145** (3 mg and 6 mg) with placebo and hydrochlorothiazide (25 mg) over a 4-week period. The primary endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure. While the study has been completed, the results have not been publicly released in a peer-reviewed publication.

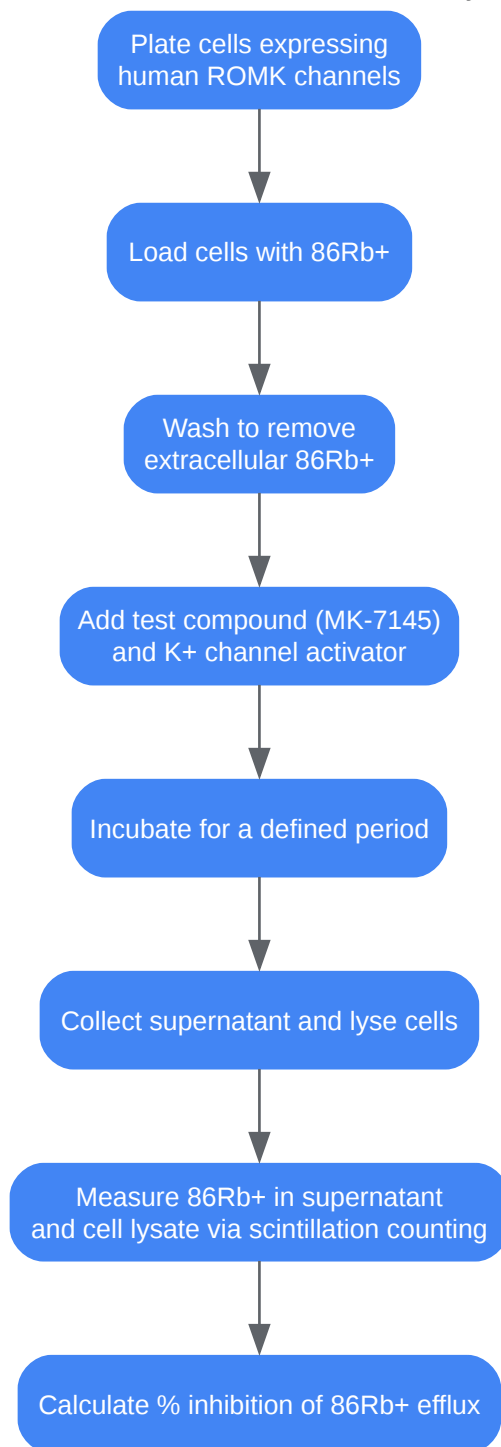
Study in Renal Insufficiency and Heart Failure (NCT01558674)

A Phase 1, open-label study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **MK-7145** in patients with moderate-to-severe renal insufficiency, with and without heart failure.[9] This study aimed to compare the effects of **MK-7145** to furosemide on 24-hour urinary sodium excretion and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels. The results of this study have not been published.

Experimental Protocols

In Vitro ROMK Inhibition Assay (86Rb+ Flux Assay)

A common method for assessing ROMK inhibition is the 86Rb+ flux assay using cells stably expressing the human ROMK channel.

Workflow for $^{86}\text{Rb}^+$ Flux Assay

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Caption: $^{86}\text{Rb}^+$ flux assay workflow.

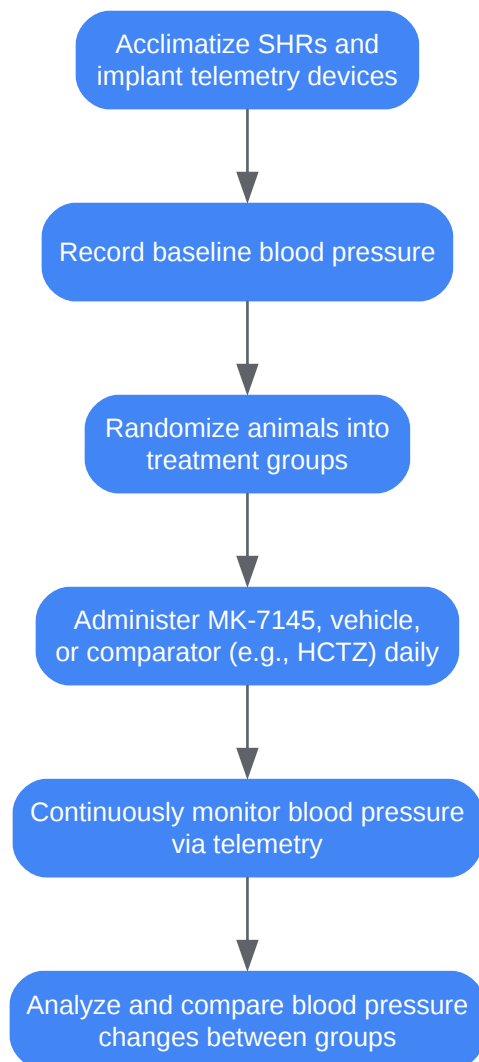
Brief Protocol:

- Cells stably expressing the human ROMK channel are seeded in microplates.
- The cells are loaded with $^{86}\text{Rb}^+$, a radioactive potassium surrogate.
- After an incubation period, extracellular $^{86}\text{Rb}^+$ is washed away.
- A buffer containing a potassium channel activator (to induce efflux) and varying concentrations of the test compound (**MK-7145**) is added.
- Following another incubation, the supernatant is collected, and the cells are lysed.
- The amount of $^{86}\text{Rb}^+$ in the supernatant (representing efflux) and the cell lysate is quantified using a scintillation counter.
- The percentage of inhibition of $^{86}\text{Rb}^+$ efflux is calculated relative to controls.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

The antihypertensive effect of **MK-7145** was assessed in a subchronic study using spontaneously hypertensive rats, a well-established animal model for human essential hypertension.

Workflow for SHR Blood Pressure Study



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Caption: SHR blood pressure study workflow.

Brief Protocol:

- Male spontaneously hypertensive rats are surgically implanted with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
- Following a recovery period, baseline cardiovascular parameters are recorded.
- Animals are randomized to receive daily oral doses of **MK-7145**, vehicle, or a positive control (e.g., hydrochlorothiazide).

- Blood pressure is monitored continuously throughout the treatment period.
- The change in blood pressure from baseline is calculated and compared between the different treatment groups.

Diuresis and Natriuresis Study in Dogs

The diuretic and natriuretic effects of **MK-7145** were evaluated in normotensive dogs.

Brief Protocol:

- Normotensive dogs are housed in metabolic cages to allow for the collection of urine.
- Following a baseline urine collection period, a single oral dose of **MK-7145** or vehicle is administered.
- Urine is collected at specified intervals post-dose.
- Urine volume is measured, and urine samples are analyzed for sodium, potassium, and other electrolyte concentrations.
- The total urine output and electrolyte excretion are calculated and compared to baseline and vehicle-treated animals.

Conclusion

MK-7145 is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent. Its unique mechanism of action offers the potential for effective blood pressure lowering with a reduced risk of potassium imbalances compared to traditional diuretics. While the compound advanced to Phase 1 clinical trials, the full results from these studies are not yet publicly available. The data presented in this guide provide a solid foundation for understanding the pharmacology of **MK-7145** and highlight the therapeutic potential of ROMK inhibition. Further disclosure of clinical trial data will be crucial in determining the future developmental path for this and other compounds in its class.

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